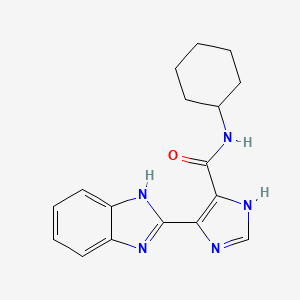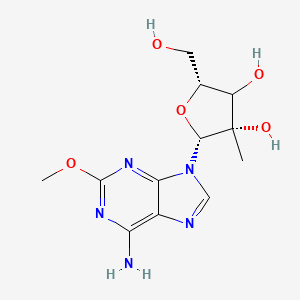
Picoxystrobin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picoxystrobin-d3 is a deuterated analog of picoxystrobin, a fungicide belonging to the strobilurin group of chemicals. It is used primarily in agricultural settings to control a variety of fungal diseases in crops. The compound is known for its systemic and translaminar movement, which allows it to be effective in preventing and curing fungal infections by inhibiting mitochondrial respiration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of picoxystrobin-d3 involves the condensation of methyl 2-(6-trifluoromethylpyridine-2-yloxymethyl) phenylacetate with acetic anhydride and trimethyl orthoformate. The reaction is carried out under mild conditions, which include mixing the reactants and allowing the condensation reaction to proceed . This method is advantageous due to its simplicity, mild reaction conditions, and low production cost, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Picoxystrobin-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Ester Hydrolysis: This reaction involves the breaking down of the ester bond in the compound.
O-Demethylation: Removal of a methoxy group from the molecule.
Glucuronide Conjugation: The compound can form conjugates with glucuronic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Ester Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.
O-Demethylation: Often involves the use of demethylating agents like boron tribromide.
Glucuronide Conjugation: Enzymatic reactions involving glucuronosyltransferases.
Major Products
The major products formed from these reactions include various metabolites that are often more polar and less toxic than the parent compound .
Applications De Recherche Scientifique
Picoxystrobin-d3 is extensively used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and fate of picoxystrobin in the environment.
Biology: Employed in studies to understand its effects on fungal cell membranes and ATP biosynthesis.
Medicine: Investigated for its potential use in developing new antifungal therapies.
Industry: Utilized in the agricultural industry for the control of fungal diseases in crops such as cereals, sweet corn, soya bean, and pulses
Mécanisme D'action
Picoxystrobin-d3 exerts its effects by inhibiting mitochondrial respiration. It blocks electron transfer at the Qo site of cytochrome bc1, reducing ATP production and inhibiting cellular respiration. This leads to the disruption of energy production in fungal cells, ultimately causing their death .
Comparaison Avec Des Composés Similaires
Picoxystrobin-d3 is compared with other strobilurin fungicides such as:
- Azoxystrobin
- Trifloxystrobin
- Fluoxastrobin
- Kresoxim-methyl
Uniqueness
This compound is unique due to its enhanced systemic activity and fumigation properties. It has better therapeutic activity compared to other strobilurin fungicides, making it highly effective in controlling a wide range of fungal diseases .
Conclusion
This compound is a valuable compound in the field of agriculture and scientific research. Its unique properties and effectiveness in controlling fungal diseases make it a crucial tool for ensuring crop health and productivity.
Propriétés
Formule moléculaire |
C18H16F3NO4 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
methyl (E)-3-(trideuteriomethoxy)-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+/i1D3 |
Clé InChI |
IBSNKSODLGJUMQ-SMSWRGJJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)





![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)
